

Application of Sodium 2-formylbenzenesulfonate in the development of agrochemicals.

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Compound of Interest

Compound Name: **Sodium 2-formylbenzenesulfonate**

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Introduction

Sodium 2-formylbenzenesulfonate, also known as benzaldehyde-2-sulfonic acid sodium salt, is a versatile organic intermediate with the chemical formula $C_7H_5NaO_4S$. It is a white to off-white solid that is soluble in water.^[1] The presence of both a reactive aldehyde group and a sulfonic acid salt group makes it a valuable precursor in the synthesis of a variety of organic compounds.^[1] In the agrochemical industry, **Sodium 2-formylbenzenesulfonate** serves as a key building block for the development of fungicides, herbicides, and insecticides. Its utility lies in its ability to introduce the benzenesulfonate moiety, which can impart desirable properties such as systemic activity and enhanced efficacy to the final agrochemical product.

Applications in Fungicide Development

Sodium 2-formylbenzenesulfonate is a recognized intermediate in the synthesis of certain fungicides.^[2] A notable application is in the synthesis of difenoconazole, a broad-spectrum triazole fungicide.^[3] Difenoconazole is effective against a wide range of fungal pathogens in various crops.^[3] The synthesis of difenoconazole involves the preparation of a key

intermediate, which can be derived from precursors related to **Sodium 2-formylbenzenesulfonate**.

Fungicidal Activity Data

The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth. The following table summarizes the EC₅₀ values for difenoconazole against various plant pathogenic fungi.

Fungus Species	EC ₅₀ (mg/L)	Reference
Alternaria solani	0.15	[4]
Fulvia fulva	0.08	[4]
Botrytis cinerea	0.23	[4]
Rhizoctonia solani	0.48	[4]
Wild-type Aspergillus fumigatus	≤2	[5]
Wild-type Aspergillus flavus	8-16	[5]
Wild-type Aspergillus terreus	≤2	[5]

Experimental Protocol: Synthesis of a Difenoconazole Intermediate Precursor

While a direct synthesis of difenoconazole from **Sodium 2-formylbenzenesulfonate** is not commonly published, a plausible synthetic route involves the conversion of **Sodium 2-formylbenzenesulfonate** to an intermediate that can then be used in established difenoconazole synthesis pathways. This protocol outlines a conceptual synthesis of a key precursor.

Objective: To synthesize a key intermediate for difenoconazole synthesis from **Sodium 2-formylbenzenesulfonate**.

Materials:

- **Sodium 2-formylbenzenesulfonate**
- Thionyl chloride (SOCl₂)
- Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
- 1,2,4-Triazole
- Potassium carbonate (K₂CO₃)
- Anhydrous acetone
- 2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane
- Appropriate solvents (e.g., toluene, dichloromethane)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
- Safety equipment (fume hood, gloves, safety glasses)

Procedure:

- Synthesis of 2-formylbenzenesulfonyl chloride: In a fume hood, suspend **Sodium 2-formylbenzenesulfonate** in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture under reflux until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-formylbenzenesulfonyl chloride.
- Reaction with 1,2,4-Triazole: Dissolve the crude 2-formylbenzenesulfonyl chloride in an anhydrous solvent such as toluene. In a separate flask, prepare a suspension of 1,2,4-triazole and potassium carbonate in anhydrous acetone. Add the solution of 2-formylbenzenesulfonyl chloride dropwise to the triazole suspension at room temperature. Stir the reaction mixture overnight.
- Work-up and Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate product. Purify the crude product by column chromatography on silica gel.

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care in a fume hood. Use appropriate personal protective equipment.

Synthetic Pathway Diagram



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Caption: Synthetic pathway from **Sodium 2-formylbenzenesulfonate** to Difenoconazole.

Applications in Herbicide Development

Sodium 2-formylbenzenesulfonate can serve as a starting material for the synthesis of benzenesulfonamide derivatives, a class of compounds known for their herbicidal activity. The sulfonamide moiety is a key pharmacophore in many herbicides.

Herbicidal Activity Data

The herbicidal efficacy of benzenesulfonamide derivatives can be evaluated by determining their half-maximal inhibitory concentration (IC_{50}) against the growth of various weed species. The following table presents data for representative benzenesulfonamide herbicides.

Compound	Weed Species	IC_{50} (μM)	Reference
Bensulfuron-methyl	Echinochloa crus-galli	0.015	
Chlorimuron-ethyl	Abutilon theophrasti	0.02	
Nicosulfuron	Setaria faberi	0.04	

Experimental Protocol: Synthesis of a Benzenesulfonamide Herbicide

This protocol describes a general method for the synthesis of a benzenesulfonamide derivative from **Sodium 2-formylbenzenesulfonate**.

Objective: To synthesize a model benzenesulfonamide herbicide.

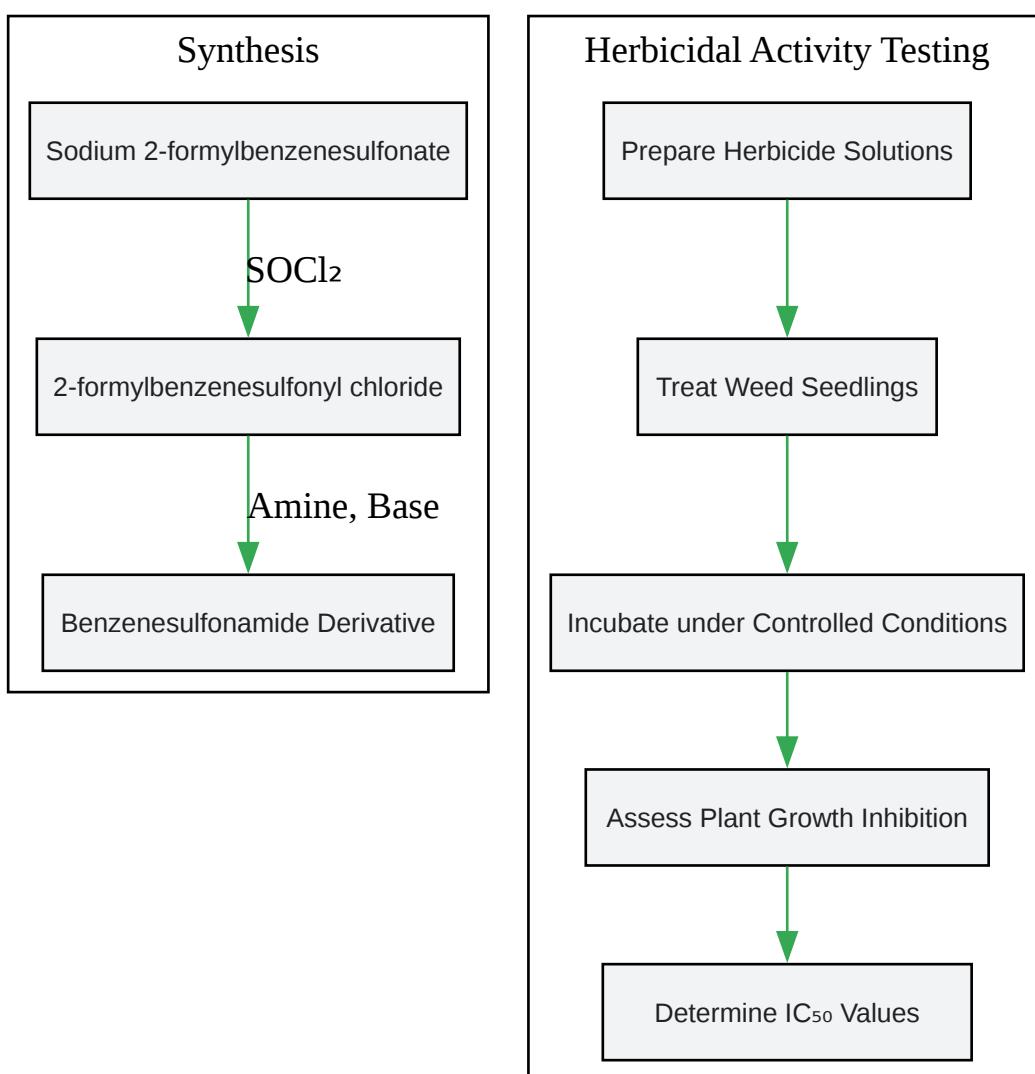
Materials:

- **Sodium 2-formylbenzenesulfonate**
- Thionyl chloride (SOCl_2)
- An appropriate amine (e.g., aniline derivative)
- Pyridine or triethylamine (base)
- Anhydrous solvent (e.g., dichloromethane, THF)
- Standard laboratory glassware and equipment
- Safety equipment

Procedure:

- Synthesis of 2-formylbenzenesulfonyl chloride: Prepare 2-formylbenzenesulfonyl chloride from **Sodium 2-formylbenzenesulfonate** as described in the fungicide synthesis protocol.
- Sulfonamide Formation: Dissolve the crude 2-formylbenzenesulfonyl chloride in an anhydrous solvent. Cool the solution in an ice bath. Add the desired amine and a base (e.g., pyridine) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram



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Caption: Workflow for synthesis and testing of a benzenesulfonamide herbicide.

Applications in Insecticide Development

While less common than in fungicide and herbicide development, sulfonamide derivatives, which can be synthesized from **Sodium 2-formylbenzenesulfonate**, have also been investigated for their insecticidal properties. The sulfonamide functional group can be incorporated into molecules designed to target specific insect biochemical pathways.

Insecticidal Activity Data

The insecticidal activity is often expressed as the median lethal concentration (LC₅₀), the concentration of the insecticide that is lethal to 50% of the test insect population. The table below shows LC₅₀ values for some sulfonamide-based insecticides.

Compound	Insect Species	LC ₅₀ (mg/L)	Reference
Sulfonamide Derivative I-9	Aphis craccivora	2.99	[6]
Sulfonamide Derivative I-11	Aphis craccivora	2.32	[6]
Sulfonamide Derivative I-13	Aphis craccivora	2.17	[6]
Methoxyamine-substituted sulfonamide 5.3	Mythimna separata	0.131	[7]
4-propargyloxybenzene sulfonamide D16	Mythimna separata	2.38	[8]

Experimental Protocol: Synthesis of an Insecticidal Sulfonamide

This protocol provides a general procedure for synthesizing a sulfonamide derivative for insecticidal testing.

Objective: To synthesize a model insecticidal sulfonamide.

Materials:

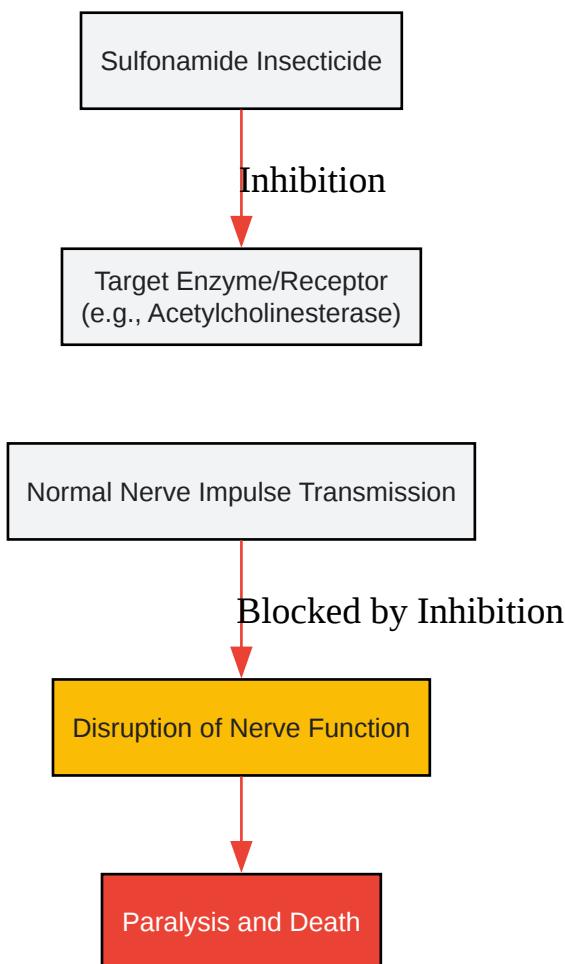
- **Sodium 2-formylbenzenesulfonate**
- Thionyl chloride (SOCl₂)
- A specific amine designed for insecticidal activity

- Pyridine or another suitable base
- Anhydrous solvent (e.g., dichloromethane)
- Standard laboratory glassware and equipment
- Safety equipment

Procedure:

- Preparation of 2-formylbenzenesulfonyl chloride: Synthesize 2-formylbenzenesulfonyl chloride from **Sodium 2-formylbenzenesulfonate** as previously described.
- Sulfonamide Synthesis: In a fume hood, dissolve the 2-formylbenzenesulfonyl chloride in an anhydrous solvent. Add the selected amine and a base. Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC.
- Isolation and Purification: After the reaction is complete, perform an aqueous work-up similar to the herbicide synthesis protocol. Purify the final product by column chromatography or recrystallization to obtain the target insecticidal sulfonamide.

Signaling Pathway Diagram (Hypothetical)



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Caption: Hypothetical signaling pathway of a sulfonamide insecticide.

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